5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds with structures related to "5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide." For example, Talupur et al. (2021) detailed the synthesis of tetrazol-thiophene carboxamides with antimicrobial evaluation and docking studies, showcasing the methodological approaches to create and analyze compounds with similar complex structures (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anti-inflammatory Applications
Compounds incorporating similar chemical moieties have been investigated for their antimicrobial and anti-inflammatory properties. The study by Temiz-Arpacı et al. (2005) synthesized benzoxazole derivatives with potent antimicrobial activity, indicating the potential of structurally related compounds for applications in treating bacterial infections (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005). Additionally, the synthesis and evaluation of benzo[b]thiophene derivatives by Radwan, Shehab, and El-Shenawy (2009) revealed potential anti-inflammatory applications, further illustrating the medical relevance of compounds with related structures (Radwan, Shehab, & El-Shenawy, 2009).
Enzyme Inhibition for Therapeutic Applications
Research into the enzyme inhibitory properties of structurally similar compounds has also been conducted, with implications for developing therapeutic agents. Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives, evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting their potential in treating neurodegenerative diseases (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide interacts with its targets in a way that it induces apoptosis and causes both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound may interfere with the cell cycle and promote programmed cell death.
Result of Action
The molecular and cellular effects of this compound’s action include potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-18(10-15-7-8-16-17(9-15)28-12-27-16)29-22(20(13)21(23)26)24-19(25)11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H2,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWQZTPUHWMMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.